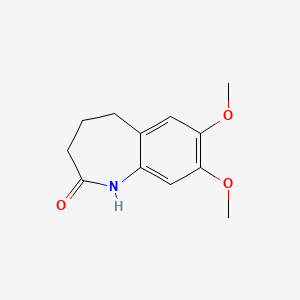
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the reaction of a substituted benzene derivative with an appropriate amine under controlled conditions . One common method includes the cyclization of a precursor compound through a series of steps involving condensation, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one
Uniqueness: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its specific substitution pattern on the benzazepine ring. The presence of methoxy groups at positions 7 and 8 enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
86499-67-4 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
7,8-dimethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-12(14)13-9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
RBMXJQAHEYFBEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCCC(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
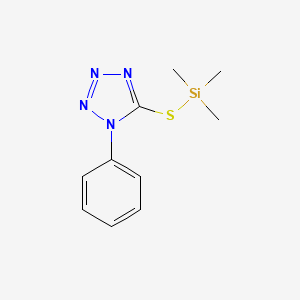
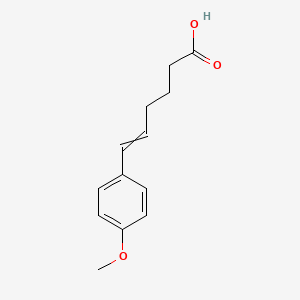
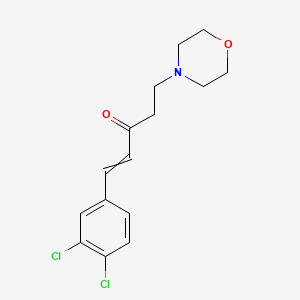
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
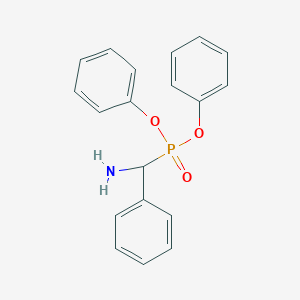

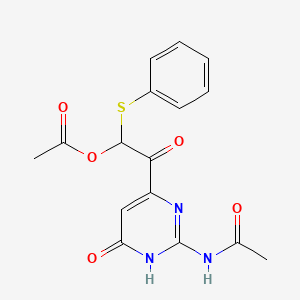
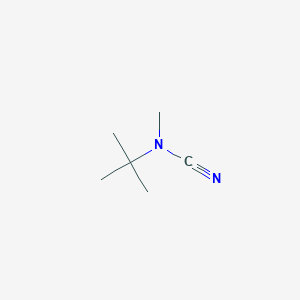
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)



